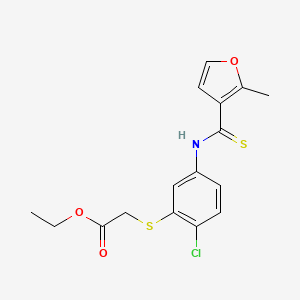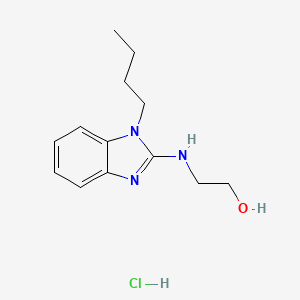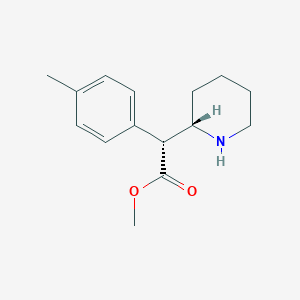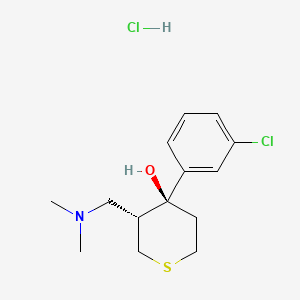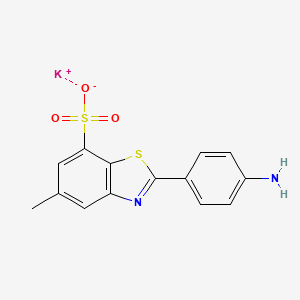
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is an organic compound with the molecular formula C14H11KN2O3S2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and an aminophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired monopotassium salt. The general steps are as follows:
- Dissolve 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid in water.
- Add potassium hydroxide slowly while stirring the solution.
- Maintain the reaction mixture at a specific temperature to ensure complete reaction.
- Filter the solution to remove any impurities.
- Evaporate the solvent to obtain the monopotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The process includes:
- Using high-purity starting materials to ensure product quality.
- Employing continuous stirring and temperature control to maintain consistent reaction conditions.
- Utilizing filtration and purification systems to remove impurities and obtain a high-purity product.
- Implementing drying techniques to obtain the final monopotassium salt in solid form.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminophenyl group derivatives.
Substitution: Various substituted benzothiazole compounds.
Applications De Recherche Scientifique
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The aminophenyl group can also participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, lithium salt
Uniqueness
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is unique due to its specific combination of functional groups and its monopotassium salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
71032-91-2 |
|---|---|
Formule moléculaire |
C14H11KN2O3S2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
potassium;2-(4-aminophenyl)-5-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.K/c1-8-6-11-13(12(7-8)21(17,18)19)20-14(16-11)9-2-4-10(15)5-3-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
QEZVVYSZIUOFQB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=C(C(=C1)S(=O)(=O)[O-])SC(=N2)C3=CC=C(C=C3)N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


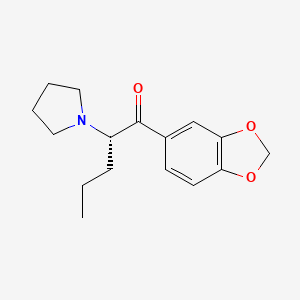

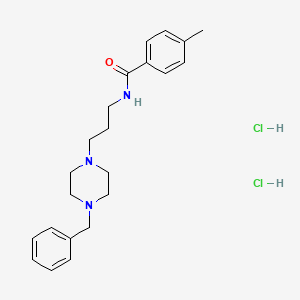

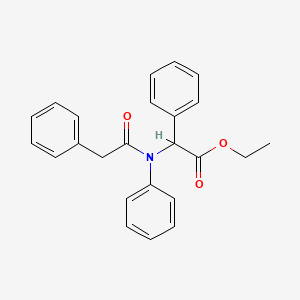
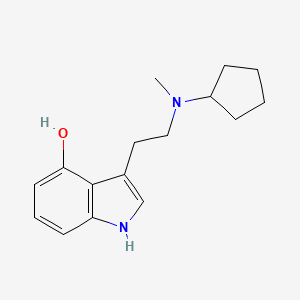


![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
